

Ethyl Methyl Sulfone: A Technical Guide to Safety, Handling, and Toxicity

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Compound of Interest

Compound Name: Ethyl methyl sulfone

Cat. No.: B1359786

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Introduction

Ethyl methyl sulfone (CAS No. 594-43-4) is an organic sulfone compound with the molecular formula $C_3H_8O_2S$.^[1] It is utilized as a versatile intermediate in various chemical processes, particularly in drug synthesis, and has applications in the development of electrolytes for lithium-ion and magnesium batteries.^{[1][2]} This guide provides a comprehensive overview of the available safety, handling, and toxicity data for **ethyl methyl sulfone** to inform risk assessment and ensure safe laboratory practices.

It is critical to distinguish **ethyl methyl sulfone** from the structurally similar but distinct compound, ethyl methanesulfonate (EMS). EMS is a potent mutagen and carcinogen, and while some of its toxicological data are presented here for comparative context, it should not be assumed that **ethyl methyl sulfone** shares the same toxicological profile.^{[3][4]} A significant lack of comprehensive toxicity data for **ethyl methyl sulfone** necessitates a cautious approach to its handling.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **ethyl methyl sulfone**.

Property	Value	Reference(s)
CAS Number	594-43-4	[1]
Molecular Formula	C3H8O2S	[1]
Molecular Weight	108.16 g/mol	[1][5]
Appearance	White to light yellow crystal or solid	[1]
Melting Point	34 °C	[1][6]
Boiling Point	239.2 °C at 760 mmHg	[1]
Density	1.091 g/cm ³	[1]
Flash Point	120.8 °C	[1]
Refractive Index	1.413	[1]
Solubility	Soluble in water, ethanol, and other polar solvents. Insoluble in non-polar solvents like benzene and toluene.	[7]

Hazard Identification and Classification

Ethyl methyl sulfone is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statement:

- H317: May cause an allergic skin reaction.[5]

This indicates that the primary identified hazard is skin sensitization.[5]

Toxicological Data

There is a notable lack of comprehensive, publicly available toxicological data for **ethyl methyl sulfone**. Many standard toxicological endpoints have not been evaluated, as indicated in safety data sheets.

Acute Toxicity

Endpoint	Route	Species	Value	Reference(s)
LD50	Oral	-	No data available	[8][9]
LD50	Dermal	-	No data available	[8]
LC50	Inhalation	-	No data available	[8]

Skin Corrosion/Irritation

No formal studies on skin corrosion or irritation were found. However, skin and eye contact may cause irritation.[10]

Respiratory or Skin Sensitization

Ethyl methyl sulfone is classified as a skin sensitizer (Category 1).[8] This is the most well-documented toxicological endpoint.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no available data to indicate that **ethyl methyl sulfone** is mutagenic, carcinogenic, or a reproductive toxin.[8][9][10] International Agency for Research on Cancer (IARC) has not classified **ethyl methyl sulfone** as a carcinogen.[8][9]

Comparative Toxicological Data of Ethyl Methanesulfonate (EMS)

For informational purposes and to highlight the potential risks of structurally related compounds, the following table summarizes the toxicity of ethyl methanesulfonate (EMS). It is crucial to reiterate that this data pertains to EMS and not **ethyl methyl sulfone**.

Endpoint	Route	Species	Value/Result	Reference(s)
Carcinogenicity	-	-	Reasonably anticipated to be a human carcinogen	[11][12]
Mutagenicity	-	-	Known mutagen	[4]
Reproductive Toxicity	-	-	May damage the developing fetus and testes	[3]
NOEL (Teratogenicity)	-	Mice	100 mg/kg	[13]
Subacute Toxicity (28-day)	Oral	Rat	NOAEL not determined; primary targets were hematopoietic system, thymolymphatic system, and sexual organs	[14]

Handling and Safety Precautions

Given the classification as a skin sensitizer and the lack of comprehensive toxicity data, stringent safety measures are recommended when handling **ethyl methyl sulfone**.

Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood.[15]
- Use process enclosures or local exhaust ventilation to minimize airborne exposure.[15]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[15]
- Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[8]

General Hygiene

- Avoid contact with skin, eyes, and clothing.[16]
- Do not eat, drink, or smoke in areas where the chemical is handled.[17]
- Wash hands thoroughly after handling.[16]

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
- Keep away from strong oxidizing agents.[9]

Spills and Disposal

- In case of a spill, avoid generating dust.[8]
- Absorb with an inert material and place in a suitable container for disposal.[15]
- Dispose of waste in accordance with local, state, and federal regulations.[18]

Experimental Protocols for Skin Sensitization Assessment

As skin sensitization is the primary identified hazard of **ethyl methyl sulfone**, understanding the methodologies for its assessment is crucial. The following are summaries of key OECD-validated assays.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine and lysine.[19][20] This

mimics the initial step in the adverse outcome pathway (AOP) for skin sensitization, where a chemical (hapten) binds to skin proteins.[21]

Methodology:

- A solution of the test chemical is incubated with synthetic peptides containing either cysteine or lysine for 24 hours.[22]
- Following incubation, the concentration of the remaining, unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC).[19][23]
- The percentage of peptide depletion is calculated for both cysteine and lysine peptides.[23]
- The mean depletion value is used to classify the chemical's reactivity, which correlates with its skin sensitization potential.[22]

KeratinoSens™ Assay - OECD TG 442D

The KeratinoSens™ assay is an in vitro cell-based reporter gene assay that identifies skin sensitizers by measuring the activation of the Keap1-Nrf2-antioxidant response element (ARE) pathway in human keratinocytes.[5][15] This addresses the second key event in the skin sensitization AOP.[6][9]

Methodology:

- A human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of the ARE is cultured in 96-well plates.[24]
- The cells are exposed to various concentrations of the test chemical for 48 hours.[5]
- The induction of the luciferase gene is quantified by measuring luminescence after the addition of a substrate.[24]
- Cell viability is also assessed in parallel to ensure that the observed effects are not due to cytotoxicity.[24]
- A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.[24]

Murine Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is an in vivo method for assessing the skin sensitization potential of a chemical by measuring lymphocyte proliferation in the draining lymph nodes of mice after topical application of the test substance.[\[25\]](#)

Methodology:

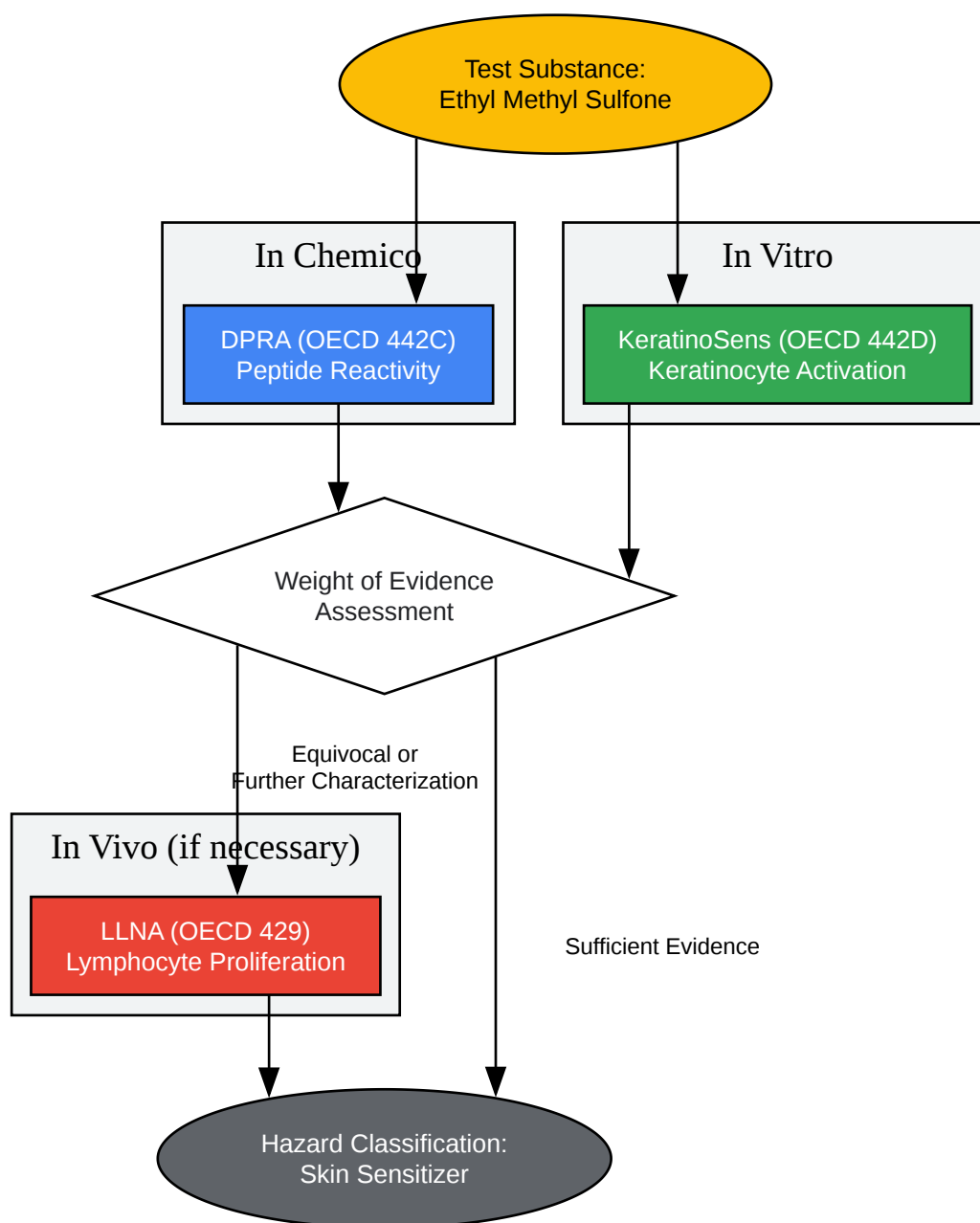
- The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[\[17\]](#)
- On day five, the mice are injected with a radiolabeled nucleoside (e.g., ^3H -methyl thymidine) or BrdU.[\[25\]](#)[\[26\]](#)
- After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised.[\[25\]](#)[\[26\]](#)
- The proliferation of lymphocytes is measured by quantifying the incorporation of the radiolabel or BrdU into the DNA of the lymph node cells.[\[25\]](#)
- A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.[\[16\]](#)[\[25\]](#)

Visualizations

Signaling Pathway for Skin Sensitization

Caption: Adverse Outcome Pathway for Skin Sensitization.

Experimental Workflow for Skin Sensitization Testing



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Caption: Integrated Testing Strategy for Skin Sensitization.

Conclusion

Ethyl methyl sulfone is a chemical intermediate with an identified hazard of skin sensitization. A significant gap exists in the toxicological database for this compound, particularly concerning acute toxicity, mutagenicity, carcinogenicity, and reproductive toxicity. Therefore, it is imperative that researchers and drug development professionals handle **ethyl methyl sulfone** with a high

degree of caution, employing stringent engineering controls and personal protective equipment to minimize exposure. The provided information on its properties, handling procedures, and the methodologies for assessing its primary hazard are intended to support safe laboratory practices and informed risk assessment. Further toxicological studies are warranted to fully characterize the safety profile of **ethyl methyl sulfone**.

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